molecular formula C8H8N2OS B13094186 1-(3-Methylimidazo[2,1-B]thiazol-6-YL)ethanone

1-(3-Methylimidazo[2,1-B]thiazol-6-YL)ethanone

Cat. No.: B13094186
M. Wt: 180.23 g/mol
InChI Key: UHQFTVQBULTEFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methylimidazo[2,1-B]thiazol-6-YL)ethanone is a heterocyclic compound that features both imidazole and thiazole rings in its structure.

Preparation Methods

The synthesis of 1-(3-Methylimidazo[2,1-B]thiazol-6-YL)ethanone typically involves the reaction of 1-(2-amino-4-methylthiazol-5-yl)ethanone with α-bromo aralkyl ketones (phenacyl bromides) in the presence of a catalyst such as polyethylene glycol-400 (PEG-400) under microwave irradiation . This method is considered green and efficient, providing good yields under mild conditions. Industrial production methods may involve similar synthetic routes but optimized for larger scales, ensuring cost-effectiveness and sustainability.

Chemical Reactions Analysis

1-(3-Methylimidazo[2,1-B]thiazol-6-YL)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Methylimidazo[2,1-B]thiazol-6-YL)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Methylimidazo[2,1-B]thiazol-6-YL)ethanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of key enzymes in bacterial cells, leading to cell death. In cancer research, the compound’s derivatives may inhibit cell proliferation by targeting specific signaling pathways involved in tumor growth .

Comparison with Similar Compounds

1-(3-Methylimidazo[2,1-B]thiazol-6-YL)ethanone can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of imidazole and thiazole rings, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H8N2OS

Molecular Weight

180.23 g/mol

IUPAC Name

1-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanone

InChI

InChI=1S/C8H8N2OS/c1-5-4-12-8-9-7(6(2)11)3-10(5)8/h3-4H,1-2H3

InChI Key

UHQFTVQBULTEFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NC(=CN12)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.